6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Chemical purity Regioisomer differentiation Quality control

6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1418143-39-1) is a halogenated triazolopyridine derivative with the molecular formula C12H7BrClN3 and a molecular weight of 308.56 g/mol. It features a bromine atom at the 6-position of the pyridine ring and a 3-chlorophenyl substituent at the 3-position of the triazole ring, a substitution pattern that distinguishes it from positional isomers such as 7-bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1019918-47-8).

Molecular Formula C12H7BrClN3
Molecular Weight 308.56 g/mol
Cat. No. B12336610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC12H7BrClN3
Molecular Weight308.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NN=C3N2C=C(C=C3)Br
InChIInChI=1S/C12H7BrClN3/c13-9-4-5-11-15-16-12(17(11)7-9)8-2-1-3-10(14)6-8/h1-7H
InChIKeyYVWSFASKYAXBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine – Key Physicochemical and Structural Profile for Informed Procurement


6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1418143-39-1) is a halogenated triazolopyridine derivative with the molecular formula C12H7BrClN3 and a molecular weight of 308.56 g/mol . It features a bromine atom at the 6-position of the pyridine ring and a 3-chlorophenyl substituent at the 3-position of the triazole ring, a substitution pattern that distinguishes it from positional isomers such as 7-bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1019918-47-8) . The [1,2,4]triazolo[4,3-a]pyridine scaffold is established in medicinal chemistry as a core structure for kinase inhibitors, including p38 MAPK inhibitors [1] and c-Met inhibitors [2], as well as bromodomain-targeting agents [3].

Why 6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by a Generic Triazolopyridine Analog


Triazolopyridine analogs with different halogen substitution patterns or regioisomeric arrangements are not interchangeable due to position-dependent reactivity and target selectivity. The 6-bromo substituent on the pyridine ring provides a specific vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the 3-(3-chlorophenyl) group offers a distinct electronic profile and steric orientation compared to 2-chlorophenyl or 4-chlorophenyl isomers . SAR studies on related [1,2,4]triazolo[4,3-a]pyridine c-Met inhibitors demonstrate that even minor positional shifts in halogen substitution can alter IC50 values by orders of magnitude [1]. Furthermore, the 6-bromo position is strategically preferred over the 7-bromo position for certain derivatizations due to differences in electrophilic aromatic substitution reactivity, as evidenced by differential reaction yields in cross-coupling studies on triazolopyridine scaffolds [2].

Quantitative Differentiation Evidence for 6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine Against Closest Analogs


Regioisomeric Purity: Single Positional Isomer vs. Mixed Isomer Batches

The target compound is the defined 6-bromo-3-(3-chlorophenyl) regioisomer (CAS 1418143-39-1). The closest positional isomer, 7-bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1019918-47-8), differs in both bromine position (C6 vs. C7) and chlorine position on the phenyl ring (meta vs. ortho). Vendor-specified purity for the target compound is 98% (Leyan) and 95% (Chemenu) , confirming single-isomer identity. In contrast, generic triazolopyridine building blocks may contain regioisomeric mixtures unless specifically certified.

Chemical purity Regioisomer differentiation Quality control

Structural Preorganization for c-Met Kinase Inhibition: Position-Dependent Potency

In a systematic SAR study of [1,2,4]triazolo[4,3-a]pyridine derivatives as c-Met inhibitors, compounds with 3-aryl substitution and 6-position modifications displayed IC50 values spanning from 0.7 nM to >1000 nM depending on the specific substitution pattern [1]. The 3-chlorophenyl group at the 3-position, combined with a 6-bromo handle, positions the compound within a chemical space where further derivatization at C6 (e.g., via Suzuki coupling) can yield high-potency c-Met inhibitors, as demonstrated by analog compounds achieving sub-nanomolar IC50 (0.7 nM) against the c-Met kinase [2]. The 7-bromo regioisomer is absent from this SAR series, indicating the 6-substitution pattern is the privileged vector for c-Met activity.

c-Met inhibition Kinase selectivity SAR analysis

p38 MAP Kinase Inhibitor Scaffold: Precedented Activity of Triazolopyridines with 6-Bromo Substitution

A patent from Chiesi Farma (EP3004087B1) claims [1,2,4]triazolo[4,3-a]pyridine derivatives as p38 MAP kinase inhibitors for inhaled anti-inflammatory therapy [1]. Within this chemical series, the 6-position of the triazolopyridine core is a key site for modulating potency, metabolic stability, and inhalational delivery properties. The 6-bromo-3-(3-chlorophenyl) compound contains the core scaffold with a halogen at the 6-position, matching the structural requirements for p38α inhibition. Comparative evaluation of triazolopyridine-based p38 inhibitors demonstrated significantly greater potency than benzimidazolone-based inhibitors, with triazole compounds achieving IC50 values in the low nanomolar range [2]. The 3-chlorophenyl substituent contributes to DFG-out binding pocket occupancy, a feature critical for type II kinase inhibition.

p38 MAPK inhibition Anti-inflammatory Inhaled therapeutics

Cross-Coupling Reactivity: 6-Bromo vs. 7-Bromo Position in Triazolopyridine Scaffolds

In electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the electronic environment of the pyridine ring in [1,2,4]triazolo[4,3-a]pyridines dictates that the 6-position (para to the N1 nitrogen) is more electron-deficient than the 7-position (meta to N1) [1]. This electronic differentiation translates to higher oxidative addition rates for the C6–Br bond compared to the C7–Br bond in Suzuki–Miyaura and Buchwald–Hartwig couplings. Published synthetic procedures for 6-bromo-triazolopyridine derivatives report typical Suzuki coupling yields of 60–85% under standard conditions [Pd(PPh3)4, K2CO3, dioxane/H2O, 80–100 °C], while 7-bromo analogs often require harsher conditions or specialized ligands to achieve comparable conversions [2].

Suzuki coupling Buchwald–Hartwig amination Synthetic accessibility

High-Impact Application Scenarios for 6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Generation: c-Met and p38 MAPK Programs

This compound serves as a strategic starting scaffold for deriving potent c-Met inhibitors. SAR data from Zhao et al. (2016) demonstrate that 6-substituted triazolopyridines can achieve sub-nanomolar IC50 values (0.7 nM) against c-Met kinase [1]. The 6-bromo group is positioned for rapid diversification via Suzuki coupling to explore the ATP-binding pocket and selectivity determinants. For p38 MAPK programs, the 3-(3-chlorophenyl) substituent contributes to DFG-out binding, as validated by X-ray crystallography of related triazolopyridine inhibitors [2].

Diversification via Cross-Coupling for Focused Compound Libraries

The 6-bromo position is electronically activated for palladium-catalyzed cross-coupling, offering higher reactivity than the 7-bromo isomer in Suzuki–Miyaura and Buchwald–Hartwig reactions [1]. This enables efficient parallel synthesis of focused libraries for SAR exploration. The 3-(3-chlorophenyl) group remains intact during C6 coupling, providing a conserved pharmacophoric element for target engagement.

Bromodomain Inhibitor Discovery: BET Family Targeting

Triazolopyridine scaffolds with halogen substitution have been claimed in patent applications as bromodomain inhibitors [1]. The 6-bromo-3-(3-chlorophenyl) compound contains the core features for BRD4 bromodomain binding, with the 3-chlorophenyl group potentially occupying the acetyl-lysine recognition pocket. The 6-bromo handle allows further optimization of selectivity across BET family members (BRD2, BRD3, BRD4, BRDT).

Agrochemical Lead Discovery: Herbicidal and Insecticidal Applications

Derivatives of [1,2,4]triazolo[4,3-a]pyridine containing sulfide substructures have demonstrated insecticidal activity superior to commercial chlorpyrifos, with IC50 values of 58.3 μg/mL against Helicoverpa armigera compared to 103.77 μg/mL for the commercial standard [1]. The 6-bromo-3-(3-chlorophenyl) scaffold can be elaborated with sulfide or other agrochemically relevant substituents at the 6-position to generate novel crop protection agents.

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